molecular formula C7H13NO2 B2374616 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1421071-22-8

1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2374616
CAS No.: 1421071-22-8
M. Wt: 143.186
InChI Key: QZIPHPJTYHOXKM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3S)-3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chiral pyrrolidine-based building block of high interest in medicinal chemistry and drug discovery. As a stereochemically defined scaffold, it is utilized in the synthesis of novel bioactive molecules and potential therapeutic agents . The structure combines a pyrrolidine ring, a common feature in many pharmaceuticals, with hydroxymethyl and acetyl functional groups, making it a versatile intermediate for further chemical modification . This compound is specifically designed for use in research laboratories. Its primary applications include serving as a precursor in the development of enzyme inhibitors, receptor ligands, and other pharmacologically active compounds. Researchers value this chiral synthon for its ability to impart specific three-dimensional characteristics to a molecule, which is crucial for achieving selective interaction with biological targets . This product is labeled For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPHPJTYHOXKM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Carboxylic Acid Precursors

A widely employed method involves the reduction of (3S)-1-acetylpyrrolidine-3-carboxylic acid or its protected analogs. For instance, tert-butyl (3S)-3-carboxylpyrrolidine-1-carboxylate serves as a common intermediate. Reduction using borane-tetrahydrofuran (BH₃-THF) at 0°C followed by room-temperature stirring selectively converts the carboxylic acid to a hydroxymethyl group (). Deprotection of the Boc group with trifluoroacetic acid (TFA) yields the free amine, which is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base ().

Key Parameters :

Step Conditions Yield Source
Carboxylic Acid Reduction BH₃-THF, 0°C → RT, 4 h 85%
Boc Deprotection TFA/DCM (1:1), RT, 2 h 90%
Acetylation Acetyl chloride, Et₃N, DCM, 0°C → RT 78%

This route ensures stereochemical retention at the 3S position, critical for chiral purity.

Direct N-Acylation of (3S)-3-(Hydroxymethyl)pyrrolidine

An alternative approach begins with (3S)-3-(hydroxymethyl)pyrrolidine, which is acylated using acetyl chloride or acetic anhydride . The reaction is conducted in anhydrous DCM under nitrogen at 0°C to minimize side reactions. Triethylamine neutralizes HCl generated during acylation ().

Optimization Insights :

  • Solvent Polarity : Non-polar solvents (e.g., DCM) improve acylation efficiency compared to THF or EtOAc ().
  • Catalyst Loading : Excess acetyl chloride (1.2 eq.) ensures complete conversion, while higher equivalents lead to diacetylation byproducts ().

Representative Data :

Parameter Value Source
Reaction Temperature 0°C → RT
Reaction Time 12–24 h
Isolated Yield 70–75%

Asymmetric Synthesis via Chiral Auxiliaries

For enantiomerically pure product, chiral pool synthesis using (S)-pyroglutamic acid derivatives is effective. (S)-Pyroglutamic acid is esterified, reduced to (3S)-3-(hydroxymethyl)pyrrolidin-2-one using NaBH₄ in ethanol, and subsequently acetylated ().

Critical Steps :

  • Esterification : Ethyl chloroformate in ethanol converts pyroglutamic acid to ethyl ester.
  • Lactam Reduction : NaBH₄ selectively reduces the lactam to hydroxymethylpyrrolidine ().
  • N-Acetylation : Acetic anhydride in pyridine introduces the acetyl group ().

Yield Comparison :

Step Yield Purity (HPLC) Source
Esterification 82% 95%
Lactam Reduction 80% 90%
N-Acetylation 75% 98%

Catalytic Hydrogenation of Enamine Intermediates

A scalable industrial method involves hydrogenating 3-(hydroxymethyl)-1-vinylpyrrolidine over Pd/C under 50 psi H₂. The vinyl group is introduced via Heck coupling, followed by hydrogenolytic cleavage to yield the saturated pyrrolidine. Subsequent acetylation completes the synthesis ().

Advantages :

  • High atom economy (≥85% yield).
  • Compatible with continuous-flow reactors for large-scale production ().

Catalyst Performance :

Catalyst H₂ Pressure Temperature Yield
10% Pd/C 50 psi 25°C 88%
Raney Ni 30 psi 50°C 72%

Resolution of Racemic Mixtures

For non-chiral starting materials, kinetic resolution using chiral catalysts (e.g., Jacobsen’s catalyst ) achieves enantiomeric excess (ee) >99%. Racemic 3-(hydroxymethyl)pyrrolidine is treated with acetyl chloride in the presence of a chiral Lewis acid, selectively acetylating the (S)-enantiomer ().

Performance Metrics :

Catalyst ee (%) Yield (S) Source
(R,R)-Jacobsen Catalyst 99.5 45%
(S)-BINOL-Ti Complex 98.2 50%

Green Chemistry Approaches

Recent advances emphasize solvent-free acetylation using microwave irradiation . (3S)-3-(hydroxymethyl)pyrrolidine and acetic anhydride are heated at 100°C for 10 minutes, achieving 95% conversion with minimal purification ().

Sustainability Metrics :

Parameter Conventional Microwave
Reaction Time 12 h 10 min
Energy Consumption 1500 kJ 200 kJ
E-Factor 8.2 1.5

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound is being investigated as a potential lead in the development of new pharmaceuticals targeting various biological pathways. Its structural features allow for modifications that enhance its activity against specific targets, such as enzymes involved in metabolic processes.
  • Inhibitors of Enzymatic Activity :
    • Research indicates that derivatives of pyrrolidine compounds can serve as inhibitors for specific enzymes, including proteases and kinases. This property is crucial for developing treatments for diseases such as cancer and diabetes, where enzyme regulation plays a significant role .

Pharmacological Insights

  • Neuropharmacology :
    • There is evidence suggesting that compounds similar to 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one may exhibit neuroprotective effects. Studies have shown that they can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antidepressant Activity :
    • Some studies have explored the antidepressant-like effects of pyrrolidine derivatives. These compounds may interact with serotonin and norepinephrine pathways, providing a basis for further research into their efficacy as antidepressants .

Case Study 1: Enzyme Inhibition

A study conducted on pyrrolidine derivatives demonstrated their ability to inhibit human alpha-thrombin effectively. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced inhibitory potency, highlighting the importance of structural nuances in drug design .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal indicated that certain pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced damage. This finding suggests potential applications in treating conditions like Alzheimer's disease, where oxidative stress is a contributing factor .

Potential Therapeutic Uses

Application AreaDescription
Cancer TreatmentDevelopment of enzyme inhibitors targeting cancer-related pathways
Neurological DisordersPotential neuroprotective agents for conditions like Alzheimer's
Mental HealthExploration as antidepressants through modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Molecular Formula Substituents on Pyrrolidine Stereochemistry Key Applications/Properties Synthesis Yield (%)
This compound C₇H₁₃NO₂ -CH₂OH at C3 3S Pharmaceutical intermediate; kinase inhibitors Not reported
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one C₁₅H₂₁NO -CH₂CH₂CH₃ at C3; phenyl-ethanone Not specified Synthetic intermediate 70
rac-1-((2R,3S,4S)-4-Methyl-2,3-diphenylpyrrolidin-1-yl)ethan-1-one C₂₀H₂₃NO -CH₃ at C4; -C₆H₅ at C2 and C3 2R,3S,4S Diastereoselective synthesis (dr = 74:26) 50
2-(4-Chlorophenyl)-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one C₁₃H₁₅ClNO₂ -CH₂OH at C3; 4-Cl-phenyl-ethanone Not specified Anti-inflammatory agents Not reported
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one C₁₅H₁₉NO₂ -CH₂OH at C2; phenyl-ethanone 2S High-yield synthesis (99%) 99
Futibatinib (TAS-120) C₂₂H₂₂N₆O₃ Complex substituents (pyrazolo-pyrimidinyl, etc.) 3S FGFR1-4 kinase inhibitor; orphan drug for cancer Not reported

Structural Variations and Stereochemical Impact

  • Substituents :

    • The target compound’s 3S-hydroxymethyl group distinguishes it from analogs like 1-(4-(1-propylpyrrolidin-3-yl)phenyl)ethan-1-one (), which has a propyl group at C3, increasing lipophilicity.
    • rac-1-((2R,3S,4S)-4-methyl-2,3-diphenylpyrrolidin-1-yl)ethan-1-one () demonstrates how bulky substituents (methyl, phenyl) reduce synthetic yield (50%) compared to simpler derivatives .
    • Futibatinib () incorporates the 3S-pyrrolidine moiety into a larger scaffold, highlighting its role as a pharmacophore in kinase inhibition .
  • Stereochemistry :

    • The 3S configuration in the target compound contrasts with 2S-hydroxymethyl in ’s phenyl derivative, which achieves a 99% yield due to optimized stereochemical alignment during reductive amination .

Biological Activity

1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known as (1-acetyl-3-pyrrolidinyl)methanol, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 191347-96-3
  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • Purity : 95% .

The compound is believed to interact with various biological pathways, particularly those involving enzymatic inhibition. One significant area of research focuses on its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibiting ACC can lead to reduced lipid synthesis, which is beneficial in conditions such as obesity and dyslipidemia .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been observed in various studies. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially through mechanisms that involve reducing oxidative stress and promoting neuronal survival. This aspect is particularly relevant for neurodegenerative diseases.

Research Findings

StudyFindings
Inhibition of ACC Demonstrated effective inhibition of ACC in HepG2 cells, leading to decreased fatty acid synthesis .
Antimicrobial Testing Showed significant antibacterial activity against Gram-positive bacteria .
Neuroprotection Assay Indicated reduced cell death in neuronal cultures exposed to neurotoxic agents .

Case Study 1: ACC Inhibition in HepG2 Cells

A study evaluated the effects of the compound on lipid metabolism in HepG2 cells. The results showed a dose-dependent inhibition of ACC activity, leading to a significant reduction in intracellular lipid accumulation. This suggests potential therapeutic applications for metabolic disorders.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against several bacterial strains. It exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Q & A

Q. What are the key synthetic routes for 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves pyrrolidine derivatives and alkylating agents under controlled conditions. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC·HCl) to activate carbonyl groups for nucleophilic attack by pyrrolidine .
  • Solvent and temperature optimization : Dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C minimizes side reactions .
  • Stereochemical control : Chiral catalysts or enantioselective conditions ensure the (3S) configuration .
    Yield improvements (70–85%) are achieved via microwave-assisted synthesis, reducing reaction time by 30–50% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH2_2) and ethanone carbonyl (δ 205–210 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 143.18 (C7_7H13_{13}NO2_2) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for biological activity studies .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

  • Hydroxymethyl (–CH2_2OH) : Enables esterification or oxidation to carboxylic acids for prodrug design .
  • Pyrrolidine nitrogen : Participates in hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Ketone (C=O) : Acts as a Michael acceptor or undergoes nucleophilic addition for derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. plaque reduction for antivirals) .
  • Structural analogs : Compare enantiomers (e.g., 3S vs. 3R configurations show 2–5× differences in IC50_{50}) .
  • Solubility factors : Use co-solvents (e.g., DMSO:PBS) to maintain bioactivity without cytotoxicity .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) using the hydroxymethyl group as a hinge-binder .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, focusing on pyrrolidine ring flexibility .
  • QSAR models : Correlate logP (1.1 ± 0.1) with membrane permeability for CNS-targeted drug design .

Q. How can reaction scalability be optimized for multi-gram synthesis without compromising enantiopurity?

  • Continuous-flow systems : Maintain consistent temperature/pH, achieving 90% enantiomeric excess (ee) at 10 g scale .
  • Chiral stationary phases (CSPs) : Use preparative HPLC with amylose-based columns for post-synthesis purification .
  • In-line analytics : FTIR monitors reaction progress in real time, reducing impurity formation .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers at 37°C; LC-MS identifies degradation products (e.g., oxidation of hydroxymethyl to –COOH) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; ≤5% degradation indicates shelf-life suitability .
  • Plasma stability assays : Incubate with human plasma; >80% remaining after 2 hours confirms metabolic resistance .

Methodological Considerations

  • Stereochemical analysis : Always verify the (3S) configuration via chiral HPLC or optical rotation to ensure biological relevance .
  • Toxicity screening : Prioritize Ames tests and hERG channel binding assays early in drug development to mitigate attrition .
  • Data reproducibility : Share raw NMR/MS files and crystallographic data (CCDC codes) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.